molecular formula C19H22N2O B7644178 1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one

1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one

Cat. No.: B7644178
M. Wt: 294.4 g/mol
InChI Key: MACHOYLXBDOGSO-UHFFFAOYSA-N
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Description

1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structure, which includes a benzodiazepine ring fused with a phenylpropanone moiety.

Preparation Methods

The synthesis of 1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one typically involves several steps:

    Formation of the Benzodiazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylpropanone Moiety: This step involves the reaction of the benzodiazepine intermediate with a phenylpropanone derivative, often under catalytic conditions to facilitate the coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its psychoactive properties. The pathways involved include modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

1-(5-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-YL)-3-phenylpropan-1-one can be compared with other benzodiazepine derivatives:

    Diazepam: Known for its anxiolytic and sedative effects, diazepam has a different substitution pattern on the benzodiazepine ring.

    Lorazepam: This compound has a hydroxyl group at a different position, leading to variations in its pharmacokinetic properties.

    Clonazepam: Characterized by its nitro group, clonazepam has distinct anticonvulsant properties.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.

Properties

IUPAC Name

1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-14-7-15-21(18-11-6-5-10-17(18)20)19(22)13-12-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACHOYLXBDOGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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